L-Glutamine-5-13C

Overview

Description

L-Glutamine-5-13C is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two amino groups and a keto group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

L-Glutamine-5-13C, also known as (2S)-2,5-diamino-5-oxo(513C)pentanoic acid, is a non-essential amino acid that is present abundantly throughout the body and involved in many metabolic processes . It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .

Mode of Action

This compound works as a proton donor . Decarboxylation of glutamic acid results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter . It is involved in protein synthesis, wound healing, regulating acid-base balance, cellular differentiation, acts as an energy source and modulates the immune system .

Biochemical Pathways

This compound plays an important role in many metabolic pathways . It provides a source of carbons for oxidation in some cells . It is also involved in nucleotide synthesis . It functions as a critical fuel for lymphocytes and gut epithelial cells . L-Glutamine is essential in the endogenous synthesis of glutathione .

Pharmacokinetics

This compound has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . Pharmacokinetics is best described by a one-compartment model with first-order kinetics . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine . A covariate analysis showed that baseline L-Glutamine concentrations correlated negatively with glutamine clearance, whereas dose positively correlated with volume of distribution .

Result of Action

The result of this compound action is the formation of GABA (γ aminobutyric acid), a potent neurotransmitter, through the decarboxylation of glutamic acid . It also provides a source of carbons for oxidation in some cells .

Biochemical Analysis

Biochemical Properties

L-Glutamine-5-13C plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by enzymes such as glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it provides a source of carbons for oxidation in some cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in many metabolic pathways. It interacts with various enzymes or cofactors . For instance, it is involved in the metabolism of glutamine/glutamate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine-5-13C typically involves multi-step organic synthesis techniques. One common method includes the use of protected amino acids as starting materials, followed by selective deprotection and functional group transformations. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through metabolic pathways, which are then extracted and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine-5-13C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

Scientific Research Applications

L-Glutamine-5-13C has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): Similar in structure but with different functional groups.

L-ornithine: Shares the amino acid backbone but lacks the keto group.

Uniqueness

L-Glutamine-5-13C is unique due to its combination of amino and keto groups, which confer distinct reactivity and functionality compared to similar compounds. This uniqueness makes it valuable for specific chemical transformations and applications in various fields.

Properties

IUPAC Name |

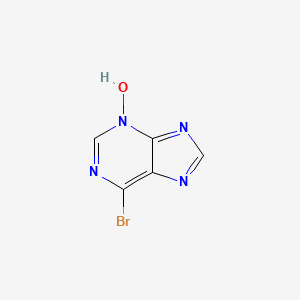

(2S)-2,5-diamino-5-oxo(513C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-MYXYCAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745659 | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184161-19-1, 159680-32-7 | |

| Record name | Glutamine 5-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184161191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAMINE 5-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9J59ZMX6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)

![[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B599634.png)

![Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine](/img/structure/B599635.png)